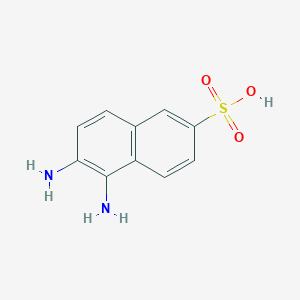

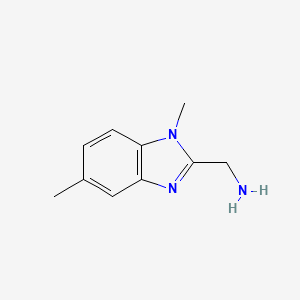

(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Overview

Description

“(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine” is a compound that belongs to the class of organic compounds known as phenylbenzimidazoles . These are compounds containing a phenylbenzimidazole skeleton, which consists of a benzimidazole moiety where its imidazole ring is attached to a phenyl group .

Molecular Structure Analysis

The molecular structure of “(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine” is characterized by a benzimidazole moiety where its imidazole ring is attached to a phenyl group . The InChI code for this compound is1S/C11H15N3.2ClH/c1-8-3-4-10-9 (7-8)13-11 (5-6-12)14 (10)2;;/h3-4,7H,5-6,12H2,1-2H3;2*1H .

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for CO2 Capture

Metal-organic frameworks (MOFs) are crystalline materials with controlled porosity, making them ideal for gas adsorption. Researchers have synthesized novel MOFs using the organic linker 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) . Among these, TIBM-Cu MOF stands out due to its exceptional CO2 adsorption capacity (3.60 mmol/g) at 1 bar and 298 K. The open Cu sites contribute to this high capacity compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g). Additionally, TIBM-Cu MOF exhibits significant CO2/N2 selectivity (53) due to its high porosity (0.3–1.5 nm) .

Conductivity Enhancement in Polymer Films

The decomposition product of (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine acts as a nucleating agent, boosting the conductivity of doped polymer films. For instance, it enhances the conductivity of final doped P(NDI2OD-T2) films .

Anticancer Evaluation

Researchers have explored the anticancer potential of compounds containing the imidazole moiety. In particular, derivatives of (1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine demonstrated good selectivity between cancer cells and normal cells .

Functional Materials in Organic Light-Emitting Diodes (OLEDs)

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi): , a derivative of our compound, finds use as a functional material in OLEDs. Understanding its solubility in organic solvents is crucial for inkjet printing technology, a next-generation method for OLED production .

Anti-Tubercular Potential

Imidazole-containing compounds related to our compound were synthesized and evaluated for anti-tubercular activity. Some derivatives exhibited potent anti-tubercular effects against Mycobacterium tuberculosis strains .

Mechanism of Action

Target of Action

The primary targets of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. This compound belongs to the class of benzimidazoles, which are known to interact with a variety of biological targets

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of ion channels, or interaction with receptors . The specific mode of action of this compound would depend on its target.

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways, depending on their targets

Pharmacokinetics

Benzimidazoles are generally known for their good absorption and distribution profiles, and they are metabolized in the liver . The specific ADME properties of this compound would need to be determined experimentally.

Result of Action

The molecular and cellular effects of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine are currently unknown. Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor effects . The specific effects of this compound would depend on its target and mode of action.

Action Environment

The action, efficacy, and stability of (1,5-dimethyl-1H-benzimidazol-2-yl)methanamine can be influenced by various environmental factors. These may include pH, temperature, presence of other compounds, and specific conditions within the biological system where the compound is active

properties

IUPAC Name |

(1,5-dimethylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-3-4-9-8(5-7)12-10(6-11)13(9)2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVKERZKNXHJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=N2)CN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(5-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B3038628.png)

![cis-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B3038633.png)

![2-Amino-4-(3,5-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B3038635.png)

![1-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanol](/img/structure/B3038644.png)

![5,7-Dimethyl-2-thiophen-2-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)